molecular formula C31H45N3O21 B15157197 5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-nitrophenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-nitrophenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Cat. No.: B15157197
M. Wt: 795.7 g/mol
InChI Key: ZBPNBFSLTUWTLH-UHFFFAOYSA-N
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Description

5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-nitrophenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound with a multifaceted structure. It is characterized by multiple hydroxyl groups, acetamido groups, and a nitrophenoxy group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a precursor molecule with hydroxyl groups. This step typically requires an acid catalyst and controlled temperature conditions.

    Introduction of Acetamido Groups: Acetamido groups are introduced through an acetylation reaction using acetic anhydride in the presence of a base such as pyridine.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is attached via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a halogenated precursor.

    Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents under controlled pH and temperature conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrophenoxy group, converting the nitro group to an amine.

    Substitution: The acetamido groups can participate in substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of new acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s hydroxyl and acetamido groups make it a potential candidate for studying enzyme interactions and protein modifications. It can be used to investigate the mechanisms of enzymatic reactions and the role of specific functional groups in biological processes.

Medicine

In medicine, the compound’s structure suggests potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for designing prodrugs or active pharmaceutical ingredients with specific therapeutic effects.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its multifunctional nature allows for the development of products with tailored characteristics.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydroxyl and acetamido groups can form hydrogen bonds with proteins, enzymes, or receptors, influencing their activity. The nitrophenoxy group may participate in electron transfer reactions, affecting redox processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-methoxyphenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
  • 5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-chlorophenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Uniqueness

The presence of the nitrophenoxy group in the compound distinguishes it from similar compounds with different substituents on the phenoxy ring. This unique feature may confer distinct chemical reactivity and biological activity, making it a compound of particular interest for further research and development.

Properties

Molecular Formula

C31H45N3O21

Molecular Weight

795.7 g/mol

IUPAC Name

5-acetamido-2-[[5-acetamido-4-hydroxy-6-(4-nitrophenoxy)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-26(54-29-25(45)24(44)22(42)17(9-36)52-29)23(43)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)

InChI Key

ZBPNBFSLTUWTLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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